molecular formula C20H15N3O3S B2870339 N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide CAS No. 2034242-26-5

N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide

Cat. No.: B2870339
CAS No.: 2034242-26-5
M. Wt: 377.42
InChI Key: JKPCGLIYOBHUIR-UHFFFAOYSA-N
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Description

“N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide” is a compound that belongs to the class of organic compounds known as phenylquinolines . It is available from suppliers for scientific research needs .


Synthesis Analysis

The synthesis of new pyridines with sulfonamide moiety, such as “this compound”, has been reported via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid . The catalytic performance of this ionic liquid was investigated under mild reaction conditions, and all target molecules were achieved in short reaction times and high yields .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused to a pyrimidine ring to form benzo [b]azabenzene . This compound exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are primarily associated with the synthesis of new pyridines with sulfonamide moiety . The catalytic activity of a novel quinoline-based dendrimer-like ionic liquid was examined for the synthesis of a new pyridine series containing sulfonamide moiety .

Mechanism of Action

Target of Action

The compound N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide, also known as N-[4-(pyridin-3-yloxy)phenyl]quinoline-6-sulfonamide, is a hybrid of pyridine/quinoline and sulfonamide . It has been found to target a variety of enzymes, receptors, and proteins, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor-2 (HER2), heat shock protein 90 (Hsp90), histone deacetylases (HDACs), topoisomerase, tyrosine kinases, and tubulin polymerization . Sulfonamides can target aromatase, anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, carbonic anhydrases (CAs), cyclin-dependent kinases (CDKs) as well as phosphatidylinositol 3-kinase (PI3K) in cancer cells .

Mode of Action

The compound’s mode of action is believed to be through its interaction with these targets, leading to changes in cellular processes. Pyridines/quinolines are promising inhibitors of the aforementioned targets and demonstrate potential activity against various cancers . Sulfonamides can exert their anticancer potential through different mechanisms .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its ability to act on dual/multiple targets in cancer cells . The affected pathways and their downstream effects are likely to be diverse, given the range of targets and the compound’s potential for multitargeted action .

Result of Action

The molecular and cellular effects of the compound’s action would be dependent on the specific targets it interacts with and the biochemical pathways it affects. Given its potential for multitargeted action, the compound could have a broad range of effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interaction with its targets and its overall effectiveness.

Future Directions

The future directions for “N-(4-(pyridin-3-yloxy)phenyl)quinoline-6-sulfonamide” could involve further exploration of its potential applications in various fields, including medicinal chemistry. Given the broad spectrum of biological activities associated with sulfonamides , this compound could be a promising candidate for future research.

Properties

IUPAC Name

N-(4-pyridin-3-yloxyphenyl)quinoline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S/c24-27(25,19-9-10-20-15(13-19)3-1-12-22-20)23-16-5-7-17(8-6-16)26-18-4-2-11-21-14-18/h1-14,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPCGLIYOBHUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)OC4=CN=CC=C4)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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